
Chlorhydrate de givinostat
Vue d'ensemble
Description
Il a montré un potentiel significatif dans la promotion de l'apoptose dans les cellules de myélome multiple et l'inhibition de la production de cytokines pro-inflammatoires . Les inhibiteurs de l'histone désacétylase sont une classe de composés qui interfèrent avec la fonction de l'histone désacétylase, conduisant à une acétylation accrue des protéines d'histone et à une expression génique modifiée .
Applications De Recherche Scientifique
ITF 2357 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the effects of histone deacetylase inhibition on gene expression and chromatin structure.
Biology: Investigated for its role in regulating cell cycle progression, apoptosis, and differentiation.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting histone deacetylase.
Mécanisme D'action
Target of Action
Givinostat hydrochloride primarily targets histone deacetylases (HDACs) . HDACs are enzymes that regulate the deacetylation of various proteins . In the context of muscular dystrophy, inhibitors of HDAC appear to exert their therapeutic effects by targeting pathogenic processes that cause inflammation and muscle loss .
Mode of Action
Givinostat hydrochloride is a histone deacetylase inhibitor . It interacts with its targets (HDACs) by inhibiting their activity . The precise mechanism by which Givinostat exerts its therapeutic effects in patients with Duchenne Muscular Dystrophy (DMD) is unknown . It is known that hdacs regulate the deacetylation of various proteins .
Biochemical Pathways
Givinostat hydrochloride affects the histone deacetylation pathway . By inhibiting HDACs, Givinostat increases the acetylation of histone proteins, leading to a more relaxed chromatin structure and enhanced gene expression . This can alter the transcriptional pattern and activity of non-histone proteins in target cells .
Pharmacokinetics
It is known that givinostat is an orally active compound , suggesting that it is absorbed in the gastrointestinal tract. More detailed information about its absorption, distribution, metabolism, and excretion (ADME) properties would require further investigation.
Result of Action
Givinostat hydrochloride has been shown to have significant effects at the molecular and cellular levels. It reduces inflammation and muscle loss in patients with Duchenne Muscular Dystrophy (DMD) . In clinical trials, patients treated with Givinostat showed statistically significant less decline in the time it took to climb four stairs compared to placebo . It also reduces fibrosis in muscle tissue and promotes the increase of the cross-sectional area (CSA) of muscles .
Action Environment
It is known that the drug’s efficacy can be influenced by the patient’s genetic makeup . For example, different haplotypes of the LTBP4 gene can affect the drug’s efficacy in treating Duchenne Muscular Dystrophy
Analyse Biochimique
Biochemical Properties
Givinostat hydrochloride interacts with class I and class II histone deacetylases (HDACs) and several pro-inflammatory cytokines . This interaction reduces the expression of tumor necrosis factor (TNF), interleukin 1 α and β, and interleukin 6 .
Cellular Effects
Givinostat hydrochloride has been shown to decrease endothelial-to-mesenchymal transition and inflammation, reducing cardiac fibrosis and improving heart performance . It also protects blood vessels from apoptosis through the modulatory effect of cardiac fibroblasts on endothelial cells .
Molecular Mechanism
The molecular mechanism of Givinostat hydrochloride involves the inhibition of class I and class II histone deacetylases (HDACs) and several pro-inflammatory cytokines . This inhibition reduces the expression of tumor necrosis factor (TNF), interleukin 1 α and β, and interleukin 6 .
Temporal Effects in Laboratory Settings
The effects of Givinostat hydrochloride over time in laboratory settings have been observed. The dosage of Givinostat hydrochloride may need to be adjusted based on side effects or changes in blood work .
Dosage Effects in Animal Models
In animal models, Givinostat hydrochloride has shown dose-related increases in muscle mass and cross-sectional area (CSA). There were significant reductions in fibrosis, fatty infiltration, and an inflammatory infiltrate in the muscles of mice exposed to Givinostat hydrochloride 5 mg/kg/day and 10 mg/kg/day relative to those of control-treated mice .
Metabolic Pathways
Givinostat hydrochloride is extensively metabolized to several metabolites, four of which have been characterized: ITF2374, ITF2375, ITF2440, and ITF2563 . These metabolites do not contribute to the efficacy of Givinostat hydrochloride . The enzymes responsible for the metabolism of Givinostat hydrochloride are unclear; its metabolism is not mediated by CYP450 or UGT enzymes .
Transport and Distribution
According to population pharmacokinetic modeling, the estimated apparent volume of distribution of the central compartment is 160 L . The estimated apparent volume of distribution of the peripheral compartment is 483 L . Givinostat hydrochloride is highly (~96%) protein bound in plasma .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'ITF 2357 implique la préparation d'un dérivé d'acide hydroxamique. . Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit désiré.
Méthodes de production industrielle
La production industrielle de l'ITF 2357 implique la mise à l'échelle des voies de synthèse utilisées en laboratoire. Cela inclut l'optimisation des conditions réactionnelles pour garantir un rendement élevé et une pureté du produit final. Le composé est généralement produit en gros lots en utilisant des réacteurs chimiques avancés et des techniques de purification .
Analyse Des Réactions Chimiques
Types de réactions
L'ITF 2357 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans l'ITF 2357.
Substitution : Le composé peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant l'ITF 2357 comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les conditions réactionnelles impliquent souvent des températures et des niveaux de pH contrôlés pour assurer le résultat souhaité .
Principaux produits formés
Les principaux produits formés à partir des réactions de l'ITF 2357 dépendent des conditions réactionnelles et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
L'ITF 2357 a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme outil pour étudier les effets de l'inhibition de l'histone désacétylase sur l'expression des gènes et la structure de la chromatine.
Biologie : Investigué pour son rôle dans la régulation de la progression du cycle cellulaire, de l'apoptose et de la différenciation.
Industrie : Utilisé dans le développement de nouveaux médicaments et de stratégies thérapeutiques ciblant l'histone désacétylase.
Mécanisme d'action
L'ITF 2357 exerce ses effets en inhibant l'activité des enzymes de l'histone désacétylase. Cette inhibition conduit à une acétylation accrue des protéines d'histone, entraînant une expression génique modifiée. Le composé cible spécifiquement les enzymes de l'histone désacétylase impliquées dans la régulation des gènes liés à la prolifération cellulaire, à la différenciation et à la survie . De plus, l'ITF 2357 s'est avéré induire l'apoptose dans les cellules cancéreuses en modulant l'expression de protéines régulatrices clés telles que p21, Bcl-2 et Mcl-1.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide subéroyl-anilide hydroxamique (SAHA) : Un autre inhibiteur de l'histone désacétylase avec des mécanismes d'action similaires mais des profils d'efficacité et de toxicité différents.
Trichostatine A : Un puissant inhibiteur de l'histone désacétylase utilisé principalement dans les milieux de recherche.
Acide valproïque : Un inhibiteur de l'histone désacétylase avec des applications plus larges, notamment le traitement de l'épilepsie et des troubles de l'humeur.
Unicité de l'ITF 2357
L'ITF 2357 est unique en sa capacité à induire sélectivement l'apoptose dans les cellules cancéreuses tout en épargnant les cellules normales. Cette activité sélective en fait un candidat prometteur pour la thérapie du cancer avec potentiellement moins d'effets secondaires par rapport à d'autres inhibiteurs de l'histone désacétylase.
Propriétés
IUPAC Name |
[6-(diethylaminomethyl)naphthalen-2-yl]methyl N-[4-(hydroxycarbamoyl)phenyl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4.ClH/c1-3-27(4-2)15-17-5-7-21-14-18(6-8-20(21)13-17)16-31-24(29)25-22-11-9-19(10-12-22)23(28)26-30;/h5-14,30H,3-4,15-16H2,1-2H3,(H,25,29)(H,26,28);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSGNWJOQMSBEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC2=C(C=C1)C=C(C=C2)COC(=O)NC3=CC=C(C=C3)C(=O)NO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199657-29-9 | |
| Record name | Givinostat hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199657299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GIVINOSTAT HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z02132R2QQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


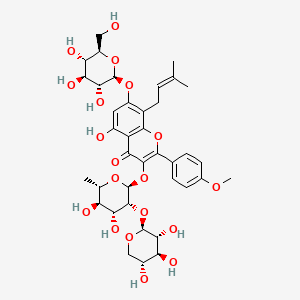


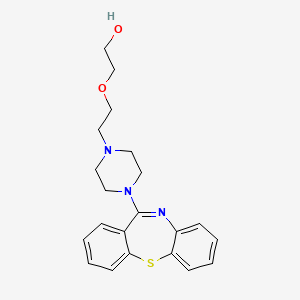
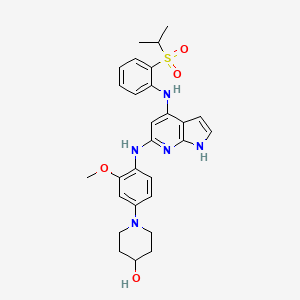
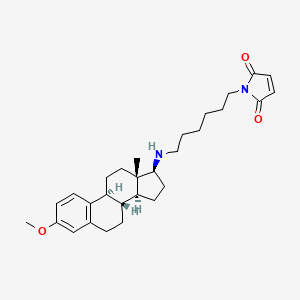
![N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1663580.png)
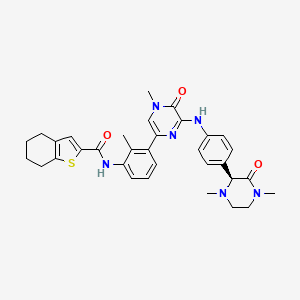

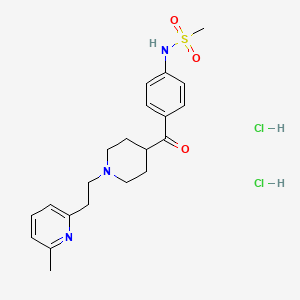

![6-N-[2-[5-(diethylamino)pentan-2-ylamino]-6-methylpyrimidin-4-yl]-2-methylquinoline-4,6-diamine;trihydrochloride](/img/structure/B1663591.png)


